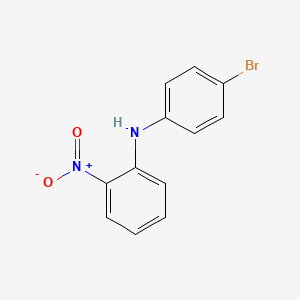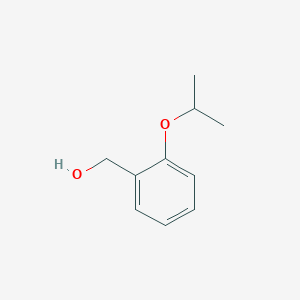
(2-Isopropoxyphenyl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2-Isopropoxyphenyl)methanol” is represented by the InChI code 1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
“(2-Isopropoxyphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 166.22 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Solvent Effects on Hydrogen Bonding and Rotation Barriers
(Lomas & Adenier, 2001) discussed the conformational behavior of 2-alkoxyphenyl(α,α-dialkyl)methanols in various solvents. Their research demonstrated that solvent types significantly influence the rotational barriers and hydrogen bonding of these compounds, which include derivatives similar to (2-Isopropoxyphenyl)methanol.
2. Methanol's Impact on Lipid Dynamics in Biological Membranes
A study by (Nguyen et al., 2019) investigated the effects of methanol on lipid dynamics, specifically in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. The results highlighted methanol's significant impact on lipid transfer and flip-flop kinetics, providing insights relevant to studies using similar alcohol derivatives.
3. Probing Surface Sites of Metal Oxide Catalysts
In the context of catalysis, (Wu et al., 2012) utilized methanol to probe surface sites of ceria nanocrystals. This approach helps in understanding the interaction of molecules like (2-Isopropoxyphenyl)methanol with various surface sites, essential for designing efficient catalysts.
4. Utilization in Catalytic C-C Coupling Reactions
Research on the catalytic potential of methanol, as seen in (Moran et al., 2011), highlights its use in C-C coupling reactions. Such reactions are fundamental in organic synthesis, where derivatives of methanol, including (2-Isopropoxyphenyl)methanol, can be utilized.
5. Pharmaceutical Applications in HPLC Analysis
(Ruíz-Gutiérrez et al., 2000) explored the use of methanol in high-performance liquid chromatography (HPLC) for pharmaceutical analysis. This indicates the potential use of (2-Isopropoxyphenyl)methanol in similar analytical applications, especially in the identification and quantification of pharmaceutical compounds.
6. Impact on Surface Nucleation and Growth in Nanotechnology
The research by (Ji et al., 2016) on the effect of alcohols, including methanol, on the nucleation and growth of nanoparticles, provides insights into how similar molecules like (2-Isopropoxyphenyl)methanol could influence the development of nanomaterials.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGLRPZJGPWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476975 | |
| Record name | (2-Isopropoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropoxyphenyl)methanol | |
CAS RN |
82657-68-9 | |
| Record name | (2-Isopropoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


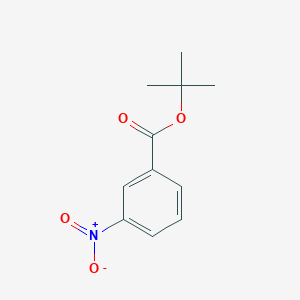
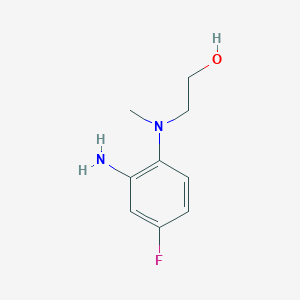
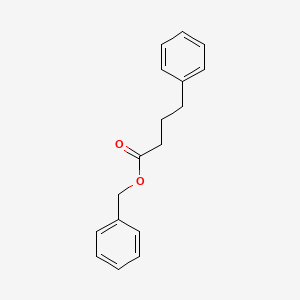
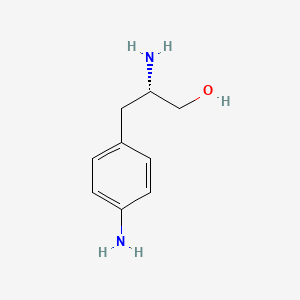
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
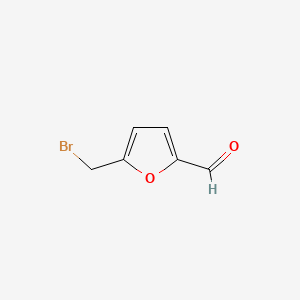
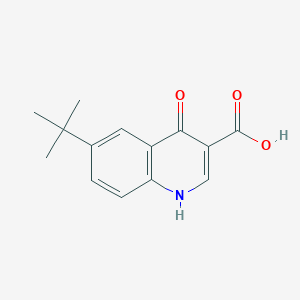
![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)
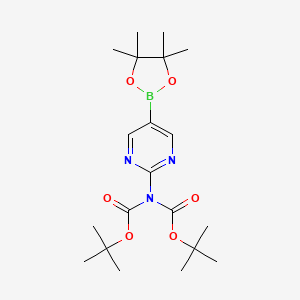
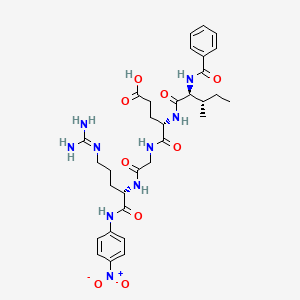
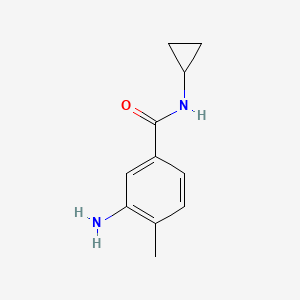
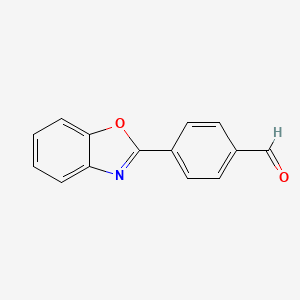
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
